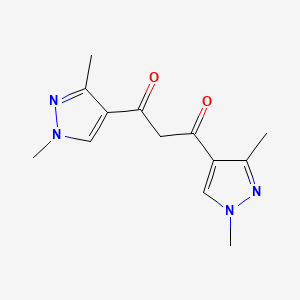![molecular formula C8H6N6O B2394705 7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one CAS No. 908553-83-3](/img/structure/B2394705.png)
7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (APTP) is an organic compound that belongs to the family of heterocyclic compounds. It is a pyridinone derivative and can be found in various natural products, such as dimeric natural products, alkaloids, and peptides. APTP has been studied extensively for its potential applications in the fields of medicinal chemistry, chemical biology, and drug discovery. The compound has been found to possess a range of interesting biological activities, including anti-inflammatory, anti-viral, and anti-cancer effects.
Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: derivatives have been investigated as novel CDK2 inhibitors for cancer treatment . CDK2 (cyclin-dependent kinase 2) plays a crucial role in cell cycle regulation, and inhibiting it selectively can target tumor cells. Key findings include:
Cardiovascular Agents
In a separate study, 7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine emerged as a promising cardiovascular agent . Notably:
Functionalization for Adenosine Receptors
The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold was explored for adenosine receptor probes :
Regioselective Synthesis
Researchers achieved regioselective synthesis of angular norbornene-based [1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-ones using diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones .
Mechanism of Action
Target of Action
The primary targets of 7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one are adenosine receptors and CDK2 (Cyclin-Dependent Kinase 2) . Adenosine receptors play a crucial role in many physiological processes, including neurotransmission and myocardial oxygen consumption. CDK2 is a key regulator of cell cycle progression and is often overexpressed in cancer cells .
Mode of Action
This compound interacts with its targets by binding to the active sites of adenosine receptors and CDK2 . The binding of the compound to adenosine receptors can inhibit the activity of these receptors . Similarly, the compound’s interaction with CDK2 can inhibit the kinase activity of CDK2, thereby halting cell cycle progression .
Biochemical Pathways
The compound’s interaction with adenosine receptors can affect various biochemical pathways mediated by these receptors, such as cAMP production and calcium channel regulation . The inhibition of CDK2 can disrupt the cell cycle, particularly the transition from the G1 phase to the S phase .
Pharmacokinetics
Similar compounds have been shown to have suitable pharmacokinetic properties, including good bioavailability .
Result of Action
The inhibition of adenosine receptors can lead to various physiological effects, depending on the specific subtype of receptor that is inhibited . The inhibition of CDK2 can lead to cell cycle arrest, which can induce apoptosis in cancer cells .
properties
IUPAC Name |
11-amino-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6O/c9-13-2-1-6-5(7(13)15)3-10-8-11-4-12-14(6)8/h1-4H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHDQBLHAUPFMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Methyl (E)-4-[[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2394633.png)
![N-(4-bromophenyl)-2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetamide](/img/structure/B2394635.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2394637.png)

![3-(4-Chlorophenyl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2394641.png)
![[3-(Propan-2-yl)oxetan-3-yl]methanamine](/img/structure/B2394642.png)

